molecular formula C11H10F3N3O2 B8366376 (1-Methyl-5-trifluoromethyl-1H-indazol-3-ylamino)-acetic acid

(1-Methyl-5-trifluoromethyl-1H-indazol-3-ylamino)-acetic acid

Cat. No. B8366376
M. Wt: 273.21 g/mol
InChI Key: WYJDXHNPMFQRCL-UHFFFAOYSA-N
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Patent
US08436023B2

Procedure details

The title compound was prepared as white solid from reductive amination of 1-methyl-5-trifluoromethyl-1H-indazol-3-ylamine (as prepared in the previous step) and glyoxylic acid using the procedure described in Step B of Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([F:14])([F:13])[F:12])=[CH:8][CH:9]=2)[C:4]([NH2:15])=[N:3]1.[C:16]([OH:20])(=[O:19])[CH:17]=O>>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([F:12])([F:13])[F:14])=[CH:8][CH:9]=2)[C:4]([NH:15][CH2:17][C:16]([OH:20])=[O:19])=[N:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C2=CC(=CC=C12)C(F)(F)F)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C2=CC(=CC=C12)C(F)(F)F)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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